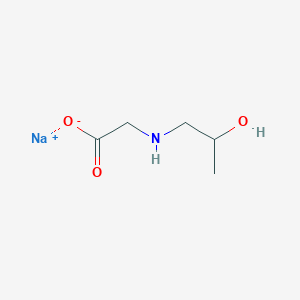
Sodium;2-(2-hydroxypropylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, Sodium;2-(2-hydroxypropylamino)acetate, is not directly studied in the provided papers. However, the papers do provide insights into related sodium salts and their properties. For instance, the first paper discusses sodium (2-carbamoylphenoxy) acetate salt, which is a crystal belonging to the P-1 space group of the triclinic system. This compound has a complex structure where sodium ions are coordinated by oxygen atoms, and the crystal structure is stabilized by hydrogen bonds and a variety of intermolecular interactions .
Synthesis Analysis
While the synthesis of this compound is not explicitly described in the provided papers, the structural analysis of a similar sodium salt in the first paper suggests that the synthesis of such compounds typically involves the formation of a salt from an organic molecule with sodium ions. The synthesis process would likely involve careful control of reaction conditions to ensure the proper assembly of the sodium salt crystal structure .
Molecular Structure Analysis
The molecular structure of sodium salts, as exemplified by sodium (2-carbamoylphenoxy) acetate, is characterized by the coordination of sodium ions with oxygen atoms. The distances between sodium ions and oxygen atoms are precisely measured, indicating a strong ionic interaction within the crystal lattice. The structure is further analyzed using Hirshfeld surfaces to highlight the interactions within the bulk of the crystal structure .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions involving this compound. However, the antineoplastic properties of a related antioxidant sodium salt are studied, suggesting that sodium salts can interact with biological molecules such as peptides. These interactions can lead to significant biological effects, such as the suppression of tumor growth and the induction of apoptosis in cancer cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium salts can be inferred from the spectroscopic studies presented in the first paper. The FT-IR and Raman spectra of sodium (2-carbamoylphenoxy) acetate are reported, which provide information on the vibrational modes of the compound. These spectroscopic techniques, along with density functional theory frequency calculations, are used to assign the normal modes of the compound, giving insights into the physical and chemical properties of the sodium salt .
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
- Sodium acetate is utilized as an efficient catalyst in the multicomponent reaction of aryl aldehydes, 2-pyrazolin-5-ones, and malononitrile or alkyl cyanoacetates. This process yields substituted 3-(5-hydroxy-3-methylpyrazol-4-yl)-3-arylpropionitriles, which hold promise for human cardiovascular disease therapy and various biomedical applications, demonstrating the compound's role in facilitating efficient and environmentally benign synthetic concepts for multicomponent reactions strategy (Elinson, Nasybullin, & Nikishin, 2013).
Biomaterials and Drug Delivery
- The role of sodium derivatives in modifying the microenvironmental pH and their effect on the performance of polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) has been studied. Such modifications are crucial for enhancing the solubility and dissolution rates of drugs, particularly those with narrow absorption windows, by employing techniques like foam extrusion and microenvironmental pH modulation (Vo et al., 2018).
Energy Storage
- Investigations into the thermal properties of sodium acetate trihydrate as a phase change material for energy storage have shown that it can significantly contribute to heat storage systems. The addition of nucleating and thickening agents to sodium acetate trihydrate can mitigate issues like undercooling and phase separation, maintaining its heat storage capacity, which is pivotal for its application in thermal energy storage systems (Wang et al., 2019).
Food Preservation
- Sodium acetate has been employed as a food preservative due to its antimicrobial properties. It has been found effective against a variety of spoilage microorganisms in refrigerated sliced salmon, demonstrating its potential as a safe organic preservative for extending the shelf life of perishable food products (Sallam, 2007).
Environmental and Green Chemistry
- The application of sodium acetate in advanced oxidation processes for the degradation of pollutants like azo dyes in wastewater treatment has been explored. It highlights the dual effect of chloride ions in such processes, implying the potential of sodium acetate in developing efficient and environmentally friendly wastewater treatment methodologies (Yuan et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
sodium;2-(2-hydroxypropylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.Na/c1-4(7)2-6-3-5(8)9;/h4,6-7H,2-3H2,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFXFALJKUWIQT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(=O)[O-])O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

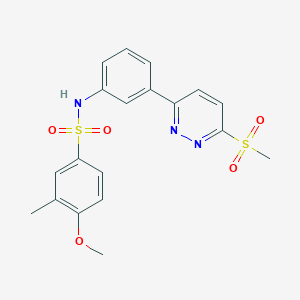
![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)


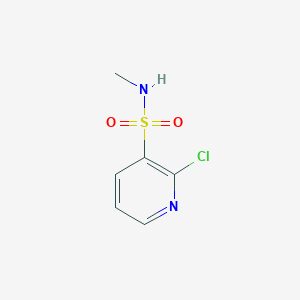
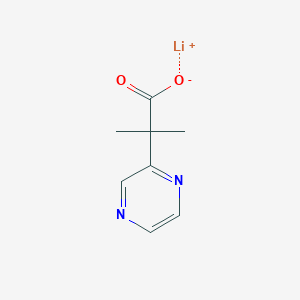

![5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide](/img/structure/B2546480.png)

![3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2546485.png)
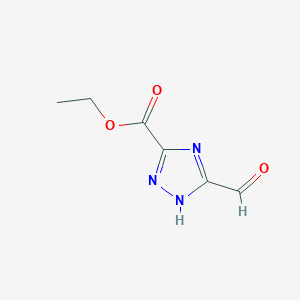

![N-(4-ethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2546490.png)
![(5-Bromopyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2546491.png)